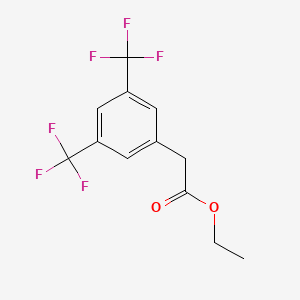
Ethyl 3,5-Bis(trifluoromethyl)phenylacetate
Vue d'ensemble
Description
Ethyl 3,5-Bis(trifluoromethyl)phenylacetate, also known as Ethyl 2-(3,5-bis(trifluoromethyl)phenyl)acetate, is a chemical compound with the CAS Number: 144632-97-3 . It has a molecular weight of 300.2 . This compound is typically stored in a sealed, dry environment at room temperature .
Molecular Structure Analysis
The InChI code for Ethyl 3,5-Bis(trifluoromethyl)phenylacetate is 1S/C12H10F6O2/c1-2-20-10 (19)5-7-3-8 (11 (13,14)15)6-9 (4-7)12 (16,17)18/h3-4,6H,2,5H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
Ethyl 3,5-Bis(trifluoromethyl)phenylacetate is a liquid at room temperature . It has a molecular weight of 300.2 .Applications De Recherche Scientifique
Antimicrobial Agent Development
Ethyl 3,5-Bis(trifluoromethyl)phenylacetate derivatives have been synthesized and studied for their potential as growth inhibitors of drug-resistant bacteria . These compounds have shown efficacy against menacing pathogens like Enterococci and methicillin-resistant S. aureus (MRSA) , which are known for causing nosocomial infections. The derivatives exhibit minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL, indicating strong antimicrobial activity.
Pharmaceutical Synthesis
The compound serves as a precursor for the synthesis of optically active isomers used in pharmaceuticals . For instance, the ®-isomer of 3,5-Bis(trifluoromethyl)phenyl ethanol, derived from Ethyl 3,5-Bis(trifluoromethyl)phenylacetate, is crucial for compounding NK1 antagonists , which are used in treatments targeting the neurokinin-1 (NK1) receptor, such as for chemotherapy-induced nausea.
Catalysis in Organic Transformations
Ethyl 3,5-Bis(trifluoromethyl)phenylacetate is used in promoting organic transformations . The 3,5-bis(trifluoromethyl)phenyl motif is particularly significant in H-bond catalysts , which are pivotal in numerous synthetic processes, enhancing the efficiency and selectivity of chemical reactions.
Enantioselective Synthesis
The compound is a key chiral intermediate in the enantioselective synthesis of aprepitant , a medication used to prevent chemotherapy-induced nausea and vomiting. This showcases its role in the production of enantiomerically pure substances, which is a critical aspect of creating effective pharmaceuticals.
Biocatalysis
In biocatalytic processes, Ethyl 3,5-Bis(trifluoromethyl)phenylacetate is used to increase the efficiency of whole-cell catalysts in the production of enantiomerically enriched intermediates . This application is particularly relevant in the context of deep-eutectic solvent-containing micro-aerobic medium systems , which are used to enhance the substrate to catalyst ratio, a key factor in biocatalysis.
Safety and Hazards
Ethyl 3,5-Bis(trifluoromethyl)phenylacetate is classified as a skin irritant (Category 2) and an eye irritant (Category 2). It may also cause respiratory irritation (Category 3) . Safety measures include avoiding dust formation, avoiding contact with skin and eyes, and using only under a chemical fume hood .
Mécanisme D'action
Target of Action
It is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Biochemical Pathways
One study mentions the involvement of nadh, which is primarily consumed in respiration to generate atp, suggesting that it may influence energy production pathways .
Propriétés
IUPAC Name |
ethyl 2-[3,5-bis(trifluoromethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F6O2/c1-2-20-10(19)5-7-3-8(11(13,14)15)6-9(4-7)12(16,17)18/h3-4,6H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTVPOAERFKXSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654733 | |
| Record name | Ethyl [3,5-bis(trifluoromethyl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3,5-Bis(trifluoromethyl)phenylacetate | |
CAS RN |
144632-97-3 | |
| Record name | Ethyl [3,5-bis(trifluoromethyl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

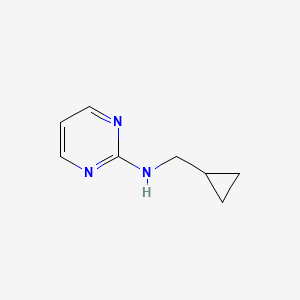

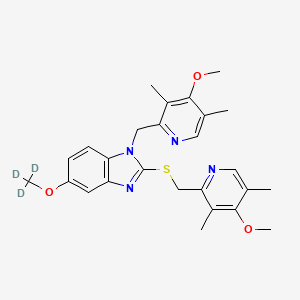
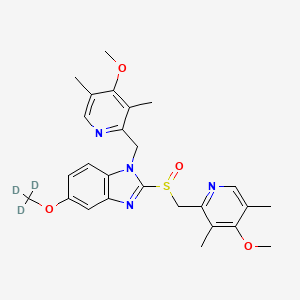

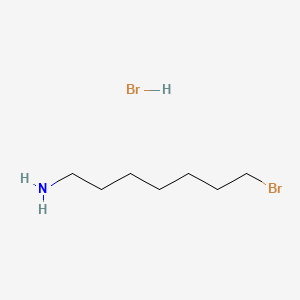

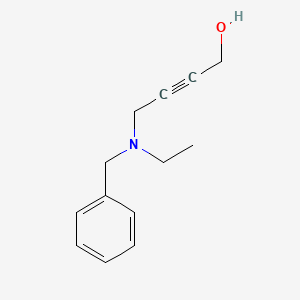


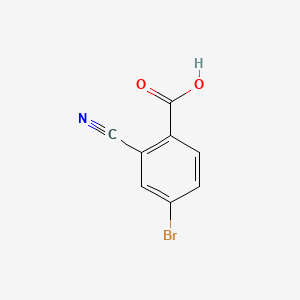
![(3alpha,7E,8xi)-7-[2-(4-Methylbenzene-1-sulfonyl)hydrazinylidene]cholest-5-en-3-yl acetate](/img/structure/B586058.png)
